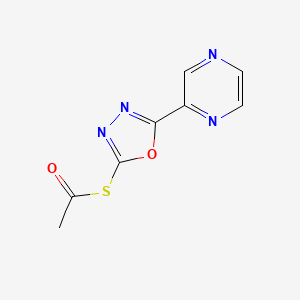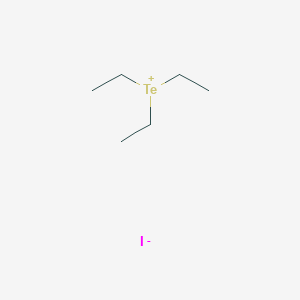
Triethyltellanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyltellanium iodide is an organotellurium compound with the chemical formula (C₂H₅)₃TeI It is a member of the tellurium family, which is known for its unique chemical properties and applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethyltellanium iodide can be synthesized through the reaction of triethyltellurium chloride with sodium iodide in an organic solvent such as acetone or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and purification systems to ensure high purity and yield. The process may involve multiple steps, including the synthesis of intermediate compounds and their subsequent conversion to the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tellurium oxides or other higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state tellurium compounds.
Substitution: The iodide ion in this compound can be substituted with other nucleophiles, leading to the formation of various organotellurium derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiolates, and amines can be used under mild conditions.
Major Products Formed:
Oxidation: Tellurium dioxide (TeO₂) and other tellurium oxides.
Reduction: Triethyltellurium hydride and other lower oxidation state tellurium compounds.
Substitution: Various organotellurium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Triethyltellanium iodide is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds. It is also used in the synthesis of tellurium-containing polymers and materials.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to the unique properties of tellurium compounds.
Medicine: While not widely used in medicine, the compound’s potential as a therapeutic agent is being explored, particularly in the context of its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of semiconductors and other electronic materials due to its unique electrical properties.
Wirkmechanismus
The mechanism by which triethyltellanium iodide exerts its effects is primarily through the formation of tellurium-carbon bonds. These bonds can interact with various molecular targets, leading to changes in the chemical and physical properties of the target molecules. The pathways involved include nucleophilic substitution and redox reactions, which can alter the electronic structure of the target compounds.
Vergleich Mit ähnlichen Verbindungen
Triethylphosphonium iodide: Similar in structure but contains phosphorus instead of tellurium.
Triethylarsenium iodide: Contains arsenic instead of tellurium.
Triethylstibonium iodide: Contains antimony instead of tellurium.
Uniqueness: Triethyltellanium iodide is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher reactivity and unique electronic characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of advanced materials and electronic components.
Eigenschaften
CAS-Nummer |
104746-44-3 |
|---|---|
Molekularformel |
C6H15ITe |
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
triethyltellanium;iodide |
InChI |
InChI=1S/C6H15Te.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WUYRXWHBLYQRRX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Te+](CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
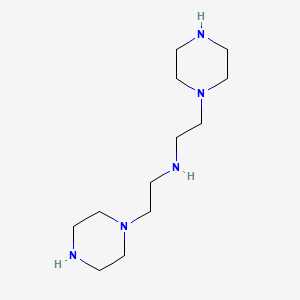

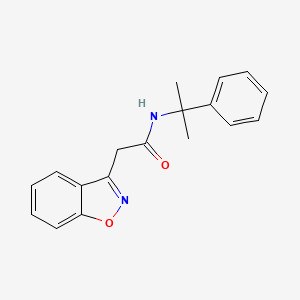

![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
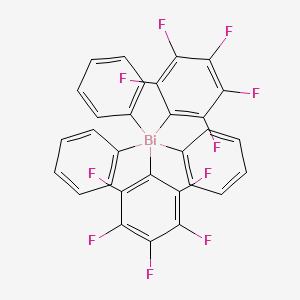
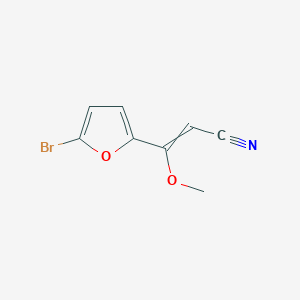
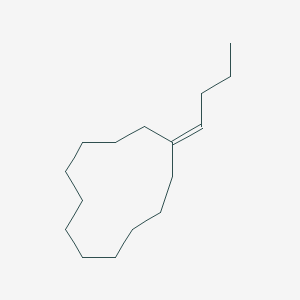

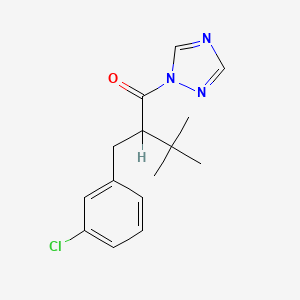
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
